4-Hydroxyisoquinoline-8-carboxylic acid

Catalog No.
S882368
CAS No.
1824051-07-1
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyisoquinoline-8-carboxylic acid

CAS Number

1824051-07-1

Product Name

4-Hydroxyisoquinoline-8-carboxylic acid

IUPAC Name

4-hydroxyisoquinoline-8-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-5-11-4-8-6(9)2-1-3-7(8)10(13)14/h1-5,12H,(H,13,14)

InChI Key

HPBNCFIVCWLWMZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)O

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)O

4-Hydroxyisoquinoline-8-carboxylic acid is an aromatic heterocyclic compound characterized by a bicyclic structure formed from a benzene ring fused to a pyridine ring. Its molecular formula is C10H7NO3C_{10}H_7NO_3 and it has a molecular weight of 189.17 g/mol. The compound features a hydroxyl group (−OH) at the 4-position and a carboxylic acid group (−COOH) at the 8-position of the isoquinoline ring system, which contributes to its unique chemical properties and potential biological activities .

Due to the lack of research on 4-HICA, its mechanism of action in biological systems or interaction with other compounds remains unknown [, ].

The synthesis of 4-hydroxyisoquinoline-8-carboxylic acid can be approached through various synthetic routes typically involving the functionalization of isoquinoline derivatives. Common methods may include:

  • Electrophilic Aromatic Substitution: Introducing hydroxyl and carboxylic acid groups onto the isoquinoline framework.
  • Refluxing Isoquinoline Derivatives: Reacting starting materials under reflux conditions with appropriate reagents to yield the target compound.

Detailed synthetic protocols may vary, and specific literature references should be consulted for optimized procedures .

4-Hydroxyisoquinoline-8-carboxylic acid has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Material Science: In the development of polymers or nanomaterials due to its unique structural properties .

Several compounds share structural similarities with 4-hydroxyisoquinoline-8-carboxylic acid, which can be compared based on their functional groups and biological activities. Here is a list of similar compounds:

Compound NameMolecular FormulaKey Features
3-Hydroxyquinoline-5-carboxylic acidC10H7NO3Hydroxyl at position 3
8-Hydroxyquinoline-5-carboxylic acidC10H7NO3Hydroxyl at position 8
8-Hydroxyquinoline-4-carboxylic acidC10H7NO3Hydroxyl at position 8
3-Hydroxyquinoline-7-carboxylic acidC10H7NO3Hydroxyl at position 3
3-Hydroxyquinoline-6-carboxylic acidC10H7NO3Hydroxyl at position 3

These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their functional groups' positions. The unique placement of the hydroxyl and carboxylic acid groups in 4-hydroxyisoquinoline-8-carboxylic acid may confer distinct properties that differentiate it from its analogs, making it a subject of interest for further research in medicinal chemistry and organic synthesis .

XLogP3

1.3

Dates

Modify: 2023-08-16

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